Isometamidium Chloride

Therapeutic Efficacy Relapse Rate Trypanosoma brucei

For African Animal Trypanosomiasis control, isometamidium chloride is the superior choice for chemoprophylaxis programs, extending retreatment intervals to 7.5 weeks vs homidium bromide's 4.6, reducing herd musters and operational costs. Its hybrid phenanthridinium-triazene structure delivers dual curative and prophylactic action. Against T. brucei, it delays relapse by 21 days compared to diminazene. Its asymmetric cross-resistance profile (33-fold homidium resistance vs 3-fold diminazene) provides a robust model for drug rotation studies. Certified reference-grade material (≥95% HPLC) ensures analytical reliability.

Molecular Formula C28H26ClN7
Molecular Weight 496.0 g/mol
CAS No. 34301-55-8
Cat. No. B1672258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsometamidium Chloride
CAS34301-55-8
Synonyms8-(3-(m-amidinophenyl)-2-triazeno)-3-amino-5-ethyl-6-phenylphenanthridinium
8-3-m-amidinophenyl-2-triazano-3-amino-5-etheyl-6-phenylphenanthridinium chloride
8-m-amidinophenyldiazoamino-3-amino-5-methyl-6-phenylphenanthridinium chloride
ISMM
isometamidium
isometamidium cation
isometamidium chloride
isometamidium chloride, monohydrochloride
isometamidium ion
isometamidium mesilate
isometamidium mesylate
isometamidium methanesulfonate
phenanthridinium, 3-amino-8-(3-(3-(aminoiminomethyl)phenyl)-1-triazenyl)-5-ethyl-6-phenyl-
phenanthridinium, 3-amino-8-(3-(3-(aminoiminomethyl)phenyl)-2-triazen-1-yl)-5-ethyl-6-phenyl-, methanesulfonate (1:1)
Samorin
trypamidium
Veridium
Molecular FormulaC28H26ClN7
Molecular Weight496.0 g/mol
Structural Identifiers
SMILESCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N.[Cl-]
InChIInChI=1S/C28H25N7.ClH/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31;/h3-17,29H,2H2,1H3,(H4,30,31,32,33);1H
InChIKeyQNZJTSGALAVCLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Isometamidium Chloride (CAS 34301-55-8): Comparative Baseline for Trypanocide Procurement


Isometamidium chloride is a synthetic phenanthridinium trypanocidal agent used exclusively in veterinary medicine for the treatment and chemoprophylaxis of African Animal Trypanosomiasis (AAT) [1]. Structurally, it is a hybrid molecule comprising an ethidium (homidium)-like subunit linked to a fragment of the diminazene molecule, placing it within the triazene class of compounds [2]. Its primary application is against *Trypanosoma congolense*, *T. vivax*, and *T. brucei* infections in cattle, sheep, and goats [3].

Why Isometamidium Chloride Cannot Be Substituted with Homidium or Diminazene


Procurement decisions for trypanocides cannot rely on simple class substitution due to critical differences in pharmacokinetic profiles, cross-resistance patterns, and therapeutic scope. Isometamidium chloride, homidium salts (bromide/chloride), and diminazene aceturate are the three primary drugs for AAT control, yet their clinical utility and failure risks are non-overlapping [1]. The hybrid molecular structure of isometamidium confers a unique dual action as both a curative and prophylactic agent, a feature not shared equally by its analogs [2]. Furthermore, the induction of resistance to isometamidium results in differential cross-resistance to homidium and diminazene, with far greater implications for subsequent treatment failure with homidium than with diminazene [3]. Therefore, selecting a compound without understanding these specific quantitative differences can lead to ineffective disease management and accelerated drug resistance in the field.

Quantitative Comparative Evidence for Isometamidium Chloride vs. Diminazene Aceturate and Homidium Salts


Therapeutic Efficacy: Superior Relapse Prevention in T. brucei Infection Compared to Diminazene Aceturate

In a comparative study using dogs experimentally infected with *T. brucei*, isometamidium chloride (IMC) provided a significantly longer period of relapse-free survival compared to diminazene aceturate (DA). Post-treatment relapse occurred at day 28 in the DA group, whereas in the IMC group, relapse was delayed until day 49, a difference of 21 days [1]. Additionally, the IMC-treated group maintained significantly higher Packed Cell Volume (PCV) and hemoglobin (Hb) levels compared to the DA-treated group (P < 0.05), indicating better preservation of haematological health [1].

Therapeutic Efficacy Relapse Rate Trypanosoma brucei

Prophylactic Duration: Extended Field Protection vs. Homidium Bromide in Cattle

In a 12-month field trial conducted in Nguruman, Kenya, under high tsetse fly challenge, isometamidium chloride provided a significantly longer period of prophylaxis than homidium bromide. The mean interval between retreatments was 7.5 ± 1.9 weeks for isometamidium compared to 4.6 ± 2.1 weeks for homidium [1]. This represents a 63% longer retreatment interval for isometamidium (based on a 2.9-week mean difference). A separate trial on Galana Ranch showed a smaller but consistent difference, with prophylaxis durations of 28.4 days for isometamidium versus 25.4 days for homidium bromide [2].

Chemoprophylaxis Field Trial Cattle Trypanosomiasis

Pharmacokinetic Profile: Extensive Tissue Deposition Enables Long-Acting Prophylaxis

The unique prophylactic efficacy of isometamidium chloride is underpinned by its pharmacokinetic profile, characterized by a large volume of distribution (Vdss) and slow elimination half-life. In cattle, the steady-state volume of distribution after intravenous administration was 24.5 L/kg (range 18.5-39.3) [1]. Following intramuscular administration, the mean terminal elimination half-life was 286 hours (approx. 11.9 days) and the absolute bioavailability was 65.7% [1]. A key differentiating factor is that after intravenous administration, isometamidium was the only drug among diminazene, homidium, and itself to achieve higher tissue fluid levels than plasma levels [2], explaining its superior prophylactic capacity.

Pharmacokinetics Bioavailability Tissue Distribution Cattle

Cross-Resistance Induction: Asymmetric Impact on Homidium vs. Diminazene

Induction of resistance to isometamidium chloride in *T. congolense* IL 1180 led to a 94-fold increase in resistance to isometamidium itself, but this was associated with highly asymmetric cross-resistance. Resistance to homidium chloride increased by 33-fold, whereas resistance to diminazene aceturate increased by only 3-fold [1]. This indicates that selection pressure from isometamidium use is far more likely to compromise the future efficacy of homidium than that of diminazene. The baseline CD50 values for the sensitive parent strain were 0.018 mg/kg for isometamidium, 0.37 mg/kg for homidium, and 2.3 mg/kg for diminazene [1].

Drug Resistance Cross-Resistance Trypanosoma congolense Isometamidium

Toxicological Profile: Comparative Organ Damage vs. Homidium and Diminazene

In a comparative toxicity study in Wistar rats infected with *T. brucei brucei*, treatment with isometamidium chloride (1 mg/kg) resulted in the least increase in weight of reticulo-endothelial organs (liver and spleen) compared to diminazene di-aceturate (3.5 mg/kg) and homidium chloride (1 mg/kg), indicating lower organ-specific toxicity [1]. Furthermore, only the isometamidium-treated group showed no significant decrease in final Packed Cell Volume (PCV) compared to its initial value, whereas the diminazene- and homidium-treated groups exhibited significant PCV declines [1].

Toxicity Organ Damage PCV Rat Model

Drug Quality and Purity Specifications for Procurement

For research and quality control applications, isometamidium chloride is available as a certified reference standard with specified purity. Commercially available analytical standards from reputable suppliers like FUJIFILM Wako are certified at a minimum purity of 95.0% (by HPLC) . Other suppliers offer the compound with a standard purity of 97%, accompanied by batch-specific certificates of analysis including NMR and HPLC data . The compound is supplied as a mixture of isomers, reflecting its synthetic origin .

Purity Analytical Standard HPLC Procurement

Target Application Scenarios for Isometamidium Chloride Based on Comparative Evidence


Veterinary Field Prophylaxis Programs in High-Challenge Areas

Isometamidium chloride is the optimal choice for chemoprophylaxis programs in cattle herds facing sustained, high tsetse fly challenge. Its demonstrated ability to extend the retreatment interval to a mean of 7.5 weeks, compared to 4.6 weeks for homidium bromide [1], directly reduces the number of required musters and injections per year, minimizing operational costs and animal handling stress. This makes it particularly suited for large-scale ranching operations where logistical efficiency is paramount.

Therapeutic Intervention for T. brucei Infections

For clinical cases of *T. brucei* infection, isometamidium chloride offers a superior therapeutic outcome compared to diminazene aceturate, as evidenced by a 21-day delay in relapse (49 days vs. 28 days) [2]. This makes it the preferred treatment option when long-term clearance is the goal, especially in dogs and other valuable animals where managing relapses is critical for health and productivity.

Drug Resistance Monitoring and Management Research

Researchers investigating the evolution of drug resistance in *Trypanosoma* populations should prioritize isometamidium chloride for their studies. The well-characterized, asymmetric cross-resistance profile—where induction of isometamidium resistance confers a 33-fold increase in homidium resistance but only a 3-fold increase in diminazene resistance [3]—provides a powerful model system. This data is crucial for developing evidence-based drug rotation policies to mitigate the spread of multi-drug resistance in the field.

Analytical Method Development and Quality Control

In pharmaceutical quality control and analytical chemistry settings, isometamidium chloride reference standards with certified purity (e.g., ≥95.0% by HPLC) are essential [REFS-4, REFS-5]. These standards are used for developing and validating HPLC or ELISA methods to quantify the drug in biological matrices (for PK/PD studies) or to verify the active pharmaceutical ingredient (API) content in commercial veterinary formulations, ensuring product integrity and regulatory compliance.

Technical Documentation Hub

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23 linked technical documents
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